2,3-Bis(difluoromethoxy)naphthalene
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Overview
Description
2,3-Bis(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H8F4O2 It is a derivative of naphthalene, where two hydrogen atoms at the 2 and 3 positions are replaced by difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(difluoromethoxy)naphthalene typically involves the introduction of difluoromethoxy groups to a naphthalene core. One common method is the reaction of 2,3-dihydroxynaphthalene with difluoromethyl ether in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(difluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Scientific Research Applications
2,3-Bis(difluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3-Bis(difluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. Pathways involved may include oxidative stress responses or signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(bromomethyl)naphthalene
- 2,3-Bis(dibromomethyl)naphthalene
- 2,3-Dihydroxynaphthalene
Uniqueness
2,3-Bis(difluoromethoxy)naphthalene is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C12H8F4O2 |
---|---|
Molecular Weight |
260.18 g/mol |
IUPAC Name |
2,3-bis(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8F4O2/c13-11(14)17-9-5-7-3-1-2-4-8(7)6-10(9)18-12(15)16/h1-6,11-12H |
InChI Key |
CUOPVBYYDTYESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)OC(F)F)OC(F)F |
Origin of Product |
United States |
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